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molecular formula C10H10N2OS B7853064 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile

2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile

Cat. No. B7853064
M. Wt: 206.27 g/mol
InChI Key: JQZFGDHPUCKBHT-UHFFFAOYSA-N
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Patent
US06958342B2

Procedure details

A mixture of Compound 4 (13.0 g, 86 mmol) and dimethylformamide dimethyl acetal (22.4 g, 188 mmol) was refluxed under nitrogen for 3 hrs. Solid precipitated from the reaction mixture. The reaction mixture was cooled, diluted with dichloromethane and ether (1:10, 200 mL). The solid was collected by filtration, triturated with a solution of dichloromethane and ether (1:20, 100 mL). Compound 5 was obtained as an orange solid (13.5 g, 65.4 mmol, 76%). GC/MS, m/z=206 at tR=13.39 min (100%). LC/MS, [M+H]′=207.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:10][N:9]=[CH:8][CH:7]=1.CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>>[CH3:16][N:14]([CH:13]=[C:7]([C:6](=[O:10])[C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[C:8]#[N:9])[CH3:15]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
S1C(=CC=C1)C1=CC=NO1
Name
Quantity
22.4 g
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under nitrogen for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Solid precipitated from the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with dichloromethane and ether (1:10, 200 mL)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
triturated with a solution of dichloromethane and ether (1:20, 100 mL)

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=C(C#N)C(C=1SC=CC1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 65.4 mmol
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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